N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst.
Coupling Reaction: The benzoxazole derivative is then coupled with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups attached.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(methyloxy)benzamide
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQRUUSZBUDOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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